1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide
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Overview
Description
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide, also known as Phenelzine, is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) drug that is used to treat depression and anxiety disorders. Phenelzine was first synthesized in 1948 by J. T. Sheehan and was approved by the US Food and Drug Administration (FDA) in 1958.
Mechanism Of Action
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical And Physiological Effects
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing neurotransmitter levels in the brain, 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has also been shown to increase levels of the hormone cortisol, which is involved in the body's stress response.
Advantages And Limitations For Lab Experiments
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of neurotransmitters in the brain. However, one limitation is that it is a non-selective MAOI, which means that it can also inhibit the activity of other enzymes that are involved in the metabolism of neurotransmitters. This can make it difficult to interpret the results of experiments that use 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide.
Future Directions
There are a number of future directions for research on 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide. One area of interest is the use of 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide in combination with other drugs to treat depression and anxiety disorders. Another area of interest is the development of more selective MAOIs that can target specific enzymes involved in the metabolism of neurotransmitters. Finally, there is interest in understanding the long-term effects of 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide on brain function and behavior.
Synthesis Methods
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide can be synthesized through the reaction of hydrazine with 2-bromoethylamine, followed by reaction with phenylacetyl chloride. The resulting product is then hydrolyzed to form 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide.
Scientific Research Applications
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been extensively researched for its effectiveness in treating depression and anxiety disorders. Studies have shown that 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide can be effective in treating treatment-resistant depression, social anxiety disorder, and panic disorder. 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has also been studied for its potential use in treating other conditions such as post-traumatic stress disorder (PTSD) and borderline personality disorder.
properties
CAS RN |
18339-66-7 |
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Product Name |
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide |
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-amino-1-(2-hydroxyethyl)-3-phenylurea |
InChI |
InChI=1S/C9H13N3O2/c10-12(6-7-13)9(14)11-8-4-2-1-3-5-8/h1-5,13H,6-7,10H2,(H,11,14) |
InChI Key |
PXHURKVXWKRKBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)N(CCO)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CCO)N |
synonyms |
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide |
Origin of Product |
United States |
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